molecular formula C14H15O6P B14177356 5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate CAS No. 869998-25-4

5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate

Cat. No.: B14177356
CAS No.: 869998-25-4
M. Wt: 310.24 g/mol
InChI Key: CYWGWSGSOPIXLE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate typically involves the phosphorylation of 5,8-dioxo-5,8-dihydronaphthalene. This can be achieved through the reaction of 5,8-dioxo-5,8-dihydronaphthalene with diethyl phosphorochloridate in the presence of a base such as pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the phosphate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state quinones, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate involves its quinone moiety, which can participate in redox reactions. The compound can undergo reduction to form hydroquinone, which can then be reoxidized back to quinone, generating reactive oxygen species (ROS) in the process. These ROS can interact with various molecular targets, including proteins, lipids, and DNA, leading to cellular effects such as oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dioxo-5,8-dihydronaphthalen-2-yl diethyl phosphate is unique due to its phosphate ester group, which imparts distinct chemical properties and reactivity compared to other naphthoquinone derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

869998-25-4

Molecular Formula

C14H15O6P

Molecular Weight

310.24 g/mol

IUPAC Name

(5,8-dioxonaphthalen-2-yl) diethyl phosphate

InChI

InChI=1S/C14H15O6P/c1-3-18-21(17,19-4-2)20-10-5-6-11-12(9-10)14(16)8-7-13(11)15/h5-9H,3-4H2,1-2H3

InChI Key

CYWGWSGSOPIXLE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=O)C=CC2=O

Origin of Product

United States

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